Methyl 17-(anthracen-2-yl)heptadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 17-(anthracen-2-yl)heptadecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an anthracene moiety attached to a heptadecanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 17-(anthracen-2-yl)heptadecanoate typically involves the esterification of 17-(anthracen-2-yl)heptadecanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 17-(anthracen-2-yl)heptadecanoate can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: 17-(anthracen-2-yl)heptadecanol.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 17-(anthracen-2-yl)heptadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of Methyl 17-(anthracen-2-yl)heptadecanoate involves its interaction with molecular targets such as enzymes or receptors. The anthracene moiety can intercalate with DNA, affecting gene expression and cellular functions. Additionally, the ester group can undergo hydrolysis, releasing the active acid form which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl heptadecanoate: Lacks the anthracene moiety, making it less complex.
Methyl palmitate: Shorter chain length and different structural properties.
Methyl stearate: Similar chain length but lacks the aromatic ring.
Uniqueness
Methyl 17-(anthracen-2-yl)heptadecanoate is unique due to the presence of the anthracene moiety, which imparts distinct chemical and physical properties
Properties
CAS No. |
88229-62-3 |
---|---|
Molecular Formula |
C32H44O2 |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
methyl 17-anthracen-2-ylheptadecanoate |
InChI |
InChI=1S/C32H44O2/c1-34-32(33)21-15-13-11-9-7-5-3-2-4-6-8-10-12-14-18-27-22-23-30-25-28-19-16-17-20-29(28)26-31(30)24-27/h16-17,19-20,22-26H,2-15,18,21H2,1H3 |
InChI Key |
NUGNDFIVUPDDNG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCC1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.